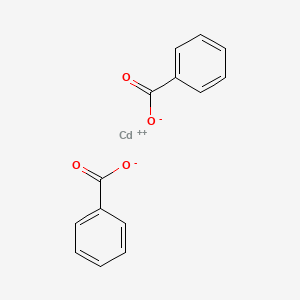

Cadmium benzoate

Description

Role of Benzoate (B1203000) Ligands in Cadmium(II) Complexation

The benzoate ligand, as a simple aromatic monocarboxylate, plays a significant role in the complexation of cadmium(II). tubitak.gov.tr It can coordinate to the cadmium ion in several ways, most commonly as a chelating ligand, where both oxygen atoms of the carboxylate group bind to a single metal center, or as a bridging ligand, linking two different cadmium ions. uab.catznaturforsch.com The presence of the benzene (B151609) ring allows for π-π stacking interactions, which can further stabilize the crystal structures of cadmium benzoate complexes, leading to the formation of supramolecular architectures. researchgate.netnih.gov

The coordination environment of cadmium in benzoate complexes is highly flexible. For instance, in the compound [Cd(O2CMe)(O2CPh)(H2O)2]n, the benzoate ligand acts in a chelating fashion, while an acetate (B1210297) ligand exhibits a more complex bridging mode. This results in a seven-coordinate cadmium center with a distorted capped trigonal prismatic geometry. znaturforsch.com In another example, [Cd(Bz)2(H2O)3], the benzoate ligands coordinate with cadmium to form a monomeric complex with a pentagonal-bipyramidal geometry. uab.cat The introduction of other ligands, such as 2-aminopyrimidine (B69317) or 1,10-phenanthroline (B135089), can lead to the formation of binuclear or polynuclear this compound complexes with varied structural motifs and properties. researchgate.netscientific.net The substituents on the benzoate ring can also influence the resulting structure, as seen in complexes with aminobenzoate or chlorobenzoyl-benzoate ligands. nih.govscientific.net

Historical Context and Evolution of this compound Research

The study of coordination compounds dates back to the late 19th century with Alfred Werner's pioneering work, which laid the foundation for understanding the structure of metal complexes. libretexts.orgwikipedia.org The exploration of metal carboxylate chemistry, including cadmium complexes, followed as synthetic and analytical techniques advanced. Early research focused on the synthesis and basic characterization of these compounds.

The development of bioinorganic chemistry in the mid-20th century brought renewed interest to the coordination chemistry of metals like cadmium, partly due to its toxicity and its ability to mimic essential metals like zinc in biological systems. e-bookshelf.de However, detailed structural elucidation of this compound complexes had to await the advent of modern analytical methods, particularly single-crystal X-ray crystallography. solubilityofthings.com This technique has been instrumental in revealing the intricate and varied structures of these compounds.

Early potentiometric studies in the late 20th century, such as those by Başaran and Avşar in 1999, focused on determining the stability constants of cadmium-benzoate complexes in solution. tubitak.gov.tr In the 21st century, research has evolved to the synthesis and characterization of more complex systems, including mixed-ligand complexes and coordination polymers. znaturforsch.commdpi.com For example, a 2003 study detailed the serendipitous synthesis and rational preparation of a mixed acetate-benzoate cadmium complex, providing detailed spectroscopic and structural analysis. znaturforsch.com More recent research continues to explore the synthesis of novel this compound-based coordination polymers and metal-organic frameworks (MOFs), investigating their structural diversity and potential applications in areas like luminescence. researchgate.netscientific.netrsc.org

Research on this compound and Related Complexes

The following tables summarize structural and coordination data for a selection of this compound and related carboxylate complexes.

| Compound | Formula | Coordination Number | Geometry | Structural Motif | Reference |

|---|---|---|---|---|---|

| Cadmium Acetate Benzoate Dihydrate | [Cd(O2CMe)(O2CPh)(H2O)2]n | 7 | Distorted capped trigonal prism | 1D zig-zag chain | znaturforsch.com |

| This compound Trihydrate | [Cd(Bz)2(H2O)3] | 7 | Pentagonal-bipyramidal | Monomer | uab.cat |

| Cadmium 2-Hydroxybenzoate 2-Aminopyrimidine | [Cd2(2-OHbza)4(apm)4] | 7 | Not specified | Dinuclear | researchgate.net |

| Cadmium 2-(4'-chlorine-benzoyl)-benzoate 1,10-Phenanthroline | Cd2(cbba)4(phen)2 | Not specified | Not specified | 3D supramolecular network | scientific.net |

| Cadmium 4-aminobenzoate | {[Cd(C7H6NO2)2(H2O)]·H2O}n | Not specified | Not specified | 1D chain | nih.gov |

| Complex | Ligand | Coordination Mode | Reference |

|---|---|---|---|

| [Cd(O2CMe)(O2CPh)(H2O)2]n | Benzoate | Chelating | znaturforsch.com |

| [Cd(O2CMe)(O2CPh)(H2O)2]n | Acetate | η1:η2:µ2 bridging | znaturforsch.com |

| [Cd2(2-OHbza)4(apm)4] | 2-Hydroxybenzoate | Bridging and Terminal | researchgate.net |

| [Cd(Bz)2(H2O)3] | Benzoate | Bridging and Chelating | uab.cat |

Structure

3D Structure of Parent

Properties

CAS No. |

3026-22-0 |

|---|---|

Molecular Formula |

C14H10CdO4 |

Molecular Weight |

354.64 g/mol |

IUPAC Name |

cadmium(2+);dibenzoate |

InChI |

InChI=1S/2C7H6O2.Cd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |

InChI Key |

JOGSGUQZPZCJCG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cd+2] |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium Benzoate Complexes

Conventional Solution-Phase Synthesis Routes

Solution-phase synthesis remains a cornerstone for the creation of cadmium benzoate (B1203000) complexes. This approach offers a versatile and accessible means to combine cadmium salts with benzoic acid and its derivatives, leading to the formation of a wide array of coordination compounds.

Reactions with Cadmium Salts and Benzoic Acid Derivatives

The direct reaction between a cadmium salt and a benzoic acid derivative in a suitable solvent is the most common conventional method for synthesizing cadmium benzoate complexes. proquest.com A typical procedure involves dissolving a cadmium salt, such as cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O), in a solvent, followed by the addition of a benzoic acid derivative. proquest.com The reaction mixture is then stirred, and the pH may be adjusted to facilitate the formation of the desired complex. researchgate.net

For instance, the synthesis of [Cd₂(2-OHbza)₄(apm)₄] (where 2-OHbza is 2-hydroxybenzoate and apm is 2-aminopyrimidine) was achieved by dissolving cadmium nitrate tetrahydrate in water, followed by the addition of 2-hydroxybenzoic acid in ethanol (B145695). researchgate.net The pH was adjusted to 7 with sodium hydroxide (B78521) before the addition of 2-aminopyrimidine (B69317). researchgate.net Slow evaporation of the solvent yielded crystalline product. researchgate.net Similarly, cadmium(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoate have been synthesized, demonstrating the versatility of this method with various substituted benzoic acids. rsc.org

The choice of the cadmium salt and the specific benzoic acid derivative significantly influences the final structure of the complex. Derivatives such as 4-methylbenzoic acid can be used to create cadmium salts with altered chemical properties due to the presence of the methyl group. smolecule.com The reaction is typically an ion exchange process where the cadmium ion coordinates with the carboxylate group of the benzoate derivative. smolecule.com

Table 1: Examples of this compound Complexes Synthesized via Conventional Solution-Phase Routes

| Complex | Cadmium Salt | Benzoic Acid Derivative | Other Ligands | Reference |

| [Cd₂(2-OHbza)₄(apm)₄] | Cd(NO₃)₂·4H₂O | 2-Hydroxybenzoic acid | 2-Aminopyrimidine | proquest.comresearchgate.net |

| Cadmium(II) complex with 3,5-di(1H-imidazol-1-yl)benzoate | Not specified | 3,5-di(1H-imidazol-1-yl)benzoic acid | Not specified | rsc.org |

| Benzoic acid, 4-methyl-, cadmium salt | Cadmium chloride | 4-Methylbenzoic acid | None | smolecule.com |

Influence of Solvent Systems on Complex Formation

The solvent system plays a critical role in the solution-phase synthesis of this compound complexes, influencing not only the solubility of the reactants but also the final structure and dimensionality of the resulting coordination polymer. The use of different solvents can lead to the formation of distinct crystalline products with varying properties.

For example, in the synthesis of lead(II) benzoate derivatives, a related system, the use of water as a solvent led to the incorporation of water molecules as aqua ligands in the final structure, which in turn influenced the luminescent properties of the material. mdpi.com In contrast, reactions carried out in organic solvents like dimethyl sulfoxide (B87167) (DMSO) did not exhibit the same luminescence. mdpi.com This highlights the direct participation of solvent molecules in the coordination sphere of the metal ion and their impact on the material's characteristics.

The choice of solvent can also affect the dimensionality of the resulting complex. Generally, an increase in the number of coordinated solvent molecules can favor the formation of structures with reduced dimensionality. mdpi.com The polarity and coordinating ability of the solvent dictate its potential to act as a ligand, thereby influencing the assembly of the final supramolecular architecture. For instance, in the synthesis of cadmium(II) coordination polymers, solvent mixtures such as dimethylformamide (DMF)/water or methanol (B129727)/water have been employed to facilitate the formation of specific three-dimensional frameworks. mdpi.com

Advanced Synthesis Techniques

To overcome some of the limitations of conventional methods, such as long reaction times and lack of control over crystal morphology, advanced synthesis techniques have been developed. These methods often provide faster, more efficient routes to novel this compound complexes with unique properties.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis is a powerful technique that utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. rasayanjournal.co.in This method has been successfully applied to the synthesis of various nanomaterials and coordination compounds. asianpubs.orgasianpubs.org

The key advantage of microwave synthesis lies in the direct coupling of microwave energy with the molecules in the reaction mixture, resulting in instantaneous and localized superheating. rasayanjournal.co.in This can lead to the formation of smaller, more uniform particles and can also enable reactions that are difficult to achieve through conventional heating. While specific examples of microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the principles have been applied to the synthesis of cadmium oxide nanoparticles from cadmium acetate (B1210297), demonstrating the feasibility of using microwave irradiation for cadmium-containing compounds. asianpubs.orgasianpubs.org This suggests a promising avenue for the rapid and efficient synthesis of this compound complexes.

Hydrothermal Synthesis Approaches for Coordination Polymers

Hydrothermal synthesis is a technique that employs water or other solvents as the reaction medium at elevated temperatures and pressures in a sealed container, such as a Teflon-lined stainless steel autoclave. mdpi.comscientific.net This method is particularly well-suited for the synthesis of crystalline coordination polymers, including those of this compound, as it promotes the growth of high-quality single crystals.

Under hydrothermal conditions, reactants that are insoluble at room temperature can be dissolved, facilitating reactions and the formation of novel structures. This technique has been used to synthesize a variety of cadmium-based coordination polymers with diverse architectures. nih.gov For example, a new cadmium(II) complex, [Cd(nph)(bix)n], was successfully synthesized under hydrothermal conditions using 4-nitrophthalic acid (a benzoic acid derivative) and 1,4-bis(imidazol-1-yl)benzene as ligands. epa.gov Similarly, a cadmium complex with 2-(4-pyridyl-1H-benzimidazole-5,6-dicarboxylate) was also prepared hydrothermally, resulting in a double-stranded chain structure. scientific.net The high temperatures and pressures characteristic of hydrothermal synthesis can lead to unique coordination modes and framework topologies that are not accessible through conventional solution-phase methods.

Table 2: Comparison of Advanced Synthesis Techniques for this compound Complexes

| Technique | Key Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, smaller particle sizes | Synthesis of cadmium oxide nanoparticles from cadmium acetate | asianpubs.orgasianpubs.org |

| Hydrothermal Synthesis | Formation of high-quality single crystals, synthesis of novel structures | Synthesis of [Cd(nph)(bix)n] and a cadmium complex with 2-(4-pyridyl-1H-benzimidazole-5,6-dicarboxylate) | scientific.netepa.gov |

Ligand Design Strategies for Tailored this compound Architectures

The rational design of organic ligands is a powerful strategy for controlling the structure and, consequently, the properties of this compound complexes. By modifying the benzoic acid ligand or introducing ancillary ligands with specific functionalities and geometries, it is possible to direct the assembly of predictable and tailored supramolecular architectures.

The introduction of functional groups onto the benzoate backbone can significantly influence the coordination behavior of the ligand and the resulting network topology. For instance, the use of a versatile multi-N-donor tecton in conjunction with various carboxylate ligands has led to a series of cadmium(II) complexes with diverse structures and selective sensing properties. acs.org The coordination modes of the ligands can be tuned by the reaction conditions and the choice of ancillary ligands, leading to frameworks with different dimensionalities, from 2D layers to complex 3D structures. acs.org

Furthermore, the geometry and flexibility of ancillary ligands play a crucial role in determining the final architecture. The use of flexible N-donor ligands can lead to the formation of different types of coordination polymers (e.g., 1D and 2D), while rigid ligands may promote the formation of more ordered structures like "honeycomb" 2D networks. rsc.org The deliberate design of ligand architecture, considering factors such as conformational reorganization and donor group orientation, has been shown to dramatically enhance the binding affinity of metal ions, a principle that is directly applicable to the design of novel this compound complexes with specific functionalities. nih.gov

Ancillary Ligand Effects on Product Composition and Structure

The structure of cadmium(II) coordination polymers can be significantly influenced by the introduction of ancillary ligands. These ligands, which are added to the reaction in addition to the primary benzoate ligand, can alter the coordination number of the cadmium ion, bridge metal centers in various ways, and ultimately dictate the dimensionality and topology of the resulting framework. The nature of the ancillary ligand—whether it is rigid or flexible, its size, and the number and type of its donor atoms—has a profound impact on the final structure. rsc.org

Research has shown that different N-donor auxiliary ligands can have a subtle yet definitive effect on the final structures of coordination supramolecules. researchgate.net For instance, in the synthesis of cadmium(II) complexes with an L-shaped carboxylate ligand, the inclusion of 1,10-phenanthroline (B135089) resulted in a 2D layer structure, whereas its absence led to a 3D hydrogen-bonded supramolecular network. researchgate.net This demonstrates that the ancillary ligand can be directly incorporated into the final structure, fundamentally changing its connectivity and dimensionality.

Even the counteranions from the starting cadmium salt can act as ancillary ligands and have a great impact on the structure of the complexes. rsc.org A study using 3,5-di(1H-imidazol-1-yl)benzoic acid (a benzoate derivative) and various cadmium(II) salts yielded four distinct coordination polymers. When cadmium acetate was used, a 2D network was formed with the acetate acting as a terminal ligand. rsc.org In contrast, using a different cadmium salt led to a 3D network featuring a µ2-hydroxyl bridging group. rsc.org The use of cadmium sulfate (B86663) resulted in an unprecedented 3D self-penetrating net where each sulfate ion acts as a µ3-bridge linking three Cd(II) atoms. rsc.org These results underscore that every component in the reaction mixture can potentially influence the self-assembly process and the final architecture.

The table below summarizes findings on how different ancillary ligands and counteranions direct the structure of cadmium(II) complexes with benzoate or its derivatives.

Mixed-Ligand this compound Complex Preparation

The preparation of mixed-ligand complexes, where cadmium is coordinated to benzoate (or its derivatives) and at least one other type of ligand, is a common strategy to create novel materials with specific structural features.

One direct approach is the "one-pot" synthesis method. For example, the complex [Cd₂(2-OHbza)₄(apm)₄] was successfully prepared by dissolving Cadmium(II) nitrate tetrahydrate in water, followed by the addition of 2-hydroxybenzoic acid in ethanol. researchgate.net After adjusting the pH to 7 with sodium hydroxide, the ancillary ligand, 2-aminopyrimidine, was added to the solution. researchgate.net This method resulted in a dinuclear compound where two seven-coordinated Cd(II) centers are bridged by 2-hydroxybenzoate ligands, with other benzoate and 2-aminopyrimidine molecules acting as terminal ligands. researchgate.net

Another established method is template synthesis. The synthesis of a mixed-ligand macrocyclic mononuclear cadmium(II) complex was achieved by first dissolving 1,10-phenanthroline in a hot ethanolic solution. Sodium benzoate dissolved in ethanol was then added slowly with constant stirring, followed by the addition of a cadmium salt in ethanol. This procedure yielded a white precipitate of the mixed-ligand complex after four hours of stirring.

A rational preparative route can also be designed based on initial serendipitous findings. The one-dimensional polymer [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n, a mixed-ligand complex containing both acetate and benzoate, was synthesized by reacting Cadmium(II) acetate dihydrate with a slight excess of benzoic acid in acetonitrile (B52724) under reflux. In the resulting structure, the cadmium atom is coordinated to both the chelating benzoate ligand and the bridging acetate group, as well as two water molecules, forming zig-zag chains.

The table below provides examples of synthetic methodologies for preparing mixed-ligand this compound complexes.

Structural Elucidation of Cadmium Benzoate Complexes

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis is the cornerstone of structural chemistry for crystalline materials, including cadmium benzoate (B1203000) complexes. rsc.org This technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the arrangement of atoms within the crystal, allowing for the construction of a detailed three-dimensional electron density map and, subsequently, a precise molecular model. The data obtained from these analyses are crucial for understanding the coordination environment of the cadmium ion, the binding modes of the benzoate ligand, and the formation of extended structures.

Mononuclear cadmium benzoate complexes are characterized by a single cadmium center coordinated to one or more benzoate ligands. In these structures, the cadmium ion's coordination sphere is typically completed by solvent molecules or other co-ligands. The benzoate ligand can coordinate to the cadmium center in a monodentate or bidentate fashion. The coordination geometry around the cadmium(II) ion in such complexes is commonly octahedral, though tetrahedral and five-coordinate geometries can also be observed depending on the steric and electronic environment. mdpi.com For instance, a hypothetical mononuclear complex could feature a cadmium ion coordinated to two chelating benzoate ligands and two water molecules, resulting in a distorted octahedral geometry.

A related example, a mononuclear europium(III) complex with benzoic acid, [Eu(OOCC₆H₅)₃·(HOOCC₆H₅)₂], demonstrates the coordination of both benzoate anions and neutral benzoic acid molecules to a central metal ion. mdpi.com In this structure, each europium atom is bidentately linked to three benzoate anions and monodentately to two benzoic acid molecules. mdpi.com While the metal center is different, this illustrates the versatile coordination behavior of the benzoate ligand.

Table 1: Representative Structural Data for Mononuclear Carboxylate Complexes

| Feature | Description |

| Metal Center | Typically a single Cd(II) ion |

| Coordination Number | Commonly 4, 5, or 6 |

| Coordination Geometry | Tetrahedral, Square Pyramidal, or Octahedral |

| Benzoate Coordination | Monodentate, Bidentate (Chelating) |

| Auxiliary Ligands | Often present (e.g., water, pyridine) to satisfy the coordination sphere |

Dinuclear and oligomeric this compound complexes involve two or more cadmium centers linked together by bridging benzoate ligands. The carboxylate group of the benzoate ligand is adept at bridging metal centers in various ways, leading to the formation of discrete polynuclear species. A common bridging mode is the syn-syn η¹:η¹:μ₂ coordination, where each oxygen atom of the carboxylate group binds to a different cadmium ion.

In a dinuclear cadmium complex with a different carboxylate ligand, two cadmium(II) centers were bridged by a tetradentate ligand, resulting in a dimeric compound with specific Cd...Cd distances. nih.gov Another example is a dimeric cadmium complex, [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂], where two cadmium units are connected by bridging chlorine atoms. mdpi.com These examples highlight the tendency of cadmium to form bridged structures. In the context of this compound, similar dinuclear structures can be envisaged where benzoate ligands act as the bridging units. The magnetic and spectroscopic properties of these assemblies are highly dependent on the distance and the nature of the bridging ligands between the cadmium centers.

Table 2: Common Bridging Modes of Benzoate in Dinuclear/Oligomeric Complexes

| Bridging Mode | Description |

| Syn-Syn Bridging | Both carboxylate oxygens bridge two metal centers on the same side. |

| Syn-Anti Bridging | Carboxylate oxygens bridge two metal centers on opposite sides. |

| Chelating and Bridging | One benzoate ligand chelates one metal center while also bridging to another. |

The ability of the benzoate ligand to bridge multiple metal centers can lead to the formation of extended one-, two-, or three-dimensional coordination polymers. nih.gov These materials, also known as metal-organic frameworks (MOFs), are of significant interest due to their diverse topologies and potential applications in areas such as catalysis and materials science. nih.govresearchgate.net The dimensionality and specific architecture of the resulting network are influenced by the coordination preferences of the cadmium ion and the binding modes of the benzoate ligand.

In one-dimensional this compound coordination polymers, the cadmium centers are linked by bridging benzoate ligands to form infinite chains. nih.gov These chains can adopt various conformations, such as linear, zigzag, or helical arrangements. For example, a one-dimensional cadmium metal-organic chain was synthesized using a flexible dicarboxylic acid ligand, where four Cd(II) cations are linked to form a tetranuclear core that is extended into a 1D chain. nih.gov In another instance, a compound with the formula [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n was found to consist of isolated zigzag chains where the Cd(II) atom is coordinated to five carboxylate and two aqua oxygen atoms. researchgate.net The inter-chain interactions, such as hydrogen bonding or π-π stacking, can further organize these chains into higher-dimensional supramolecular structures. asianpubs.org

When benzoate ligands link cadmium centers in two different directions, two-dimensional (2D) layered architectures can be formed. These layers can have different topologies, such as the common (4,4) network where each cadmium center is connected to four other centers. nih.gov The nature of the benzoate bridging and the coordination geometry of the cadmium ion dictate the size and shape of the resulting grids or sheets. nih.gov For instance, a 2D Cd(II) coordination polymer has been reported where Cd(II) cations are bridged by dibenzoate and bpe ligands to form a (4,4) layer. nih.gov The layers can be flat or undulating, and the interlayer spacing can be controlled by the presence of other ligands. nih.gov These 2D networks can stack in various ways (e.g., AA, ABAB) to form a three-dimensional solid. nih.gov

Three-dimensional (3D) this compound frameworks are formed when the benzoate ligands connect the cadmium centers in a way that extends the network in all three dimensions. mdpi.com This results in a porous or interpenetrated structure with channels or cavities. The topology of these 3D frameworks can be quite complex and is often described using Schläfli symbols. nih.gov The synthesis of a 3D cadmium(II)-carboxylate framework, [Cd₂(L)(DMF)(H₂O)₂]n, was achieved using a tetracarboxylic bridging linker, resulting in a 3D layer structure. mdpi.com Another study reported a 3D framework with a 3³.4².6³.7¹.8¹ topology, where 1D chains were further connected by linkers. researchgate.net The structural diversity of these frameworks is vast, with examples of interpenetrating nets and frameworks with different connectivity. rsc.orgrsc.orgrsc.org

Table 3: Summary of Polymeric this compound Structures

| Dimension | Structural Motif | Key Features |

| 1D | Chains (linear, zigzag, helical) | Bridging benzoate ligands link Cd(II) centers sequentially. researchgate.net |

| 2D | Layers/Grids (e.g., (4,4) net) | Benzoate ligands connect Cd(II) centers in a plane. nih.gov |

| 3D | Frameworks (porous, interpenetrated) | Extended connectivity in all three dimensions. mdpi.com |

Polymeric this compound Coordination Networks

Coordination Geometries and Stereochemistry of Cadmium(II) Centers

The flexible coordination sphere of the d¹⁰ cadmium(II) ion allows for a variety of coordination numbers and geometries, leading to a rich structural diversity in its benzoate complexes.

The coordination number of cadmium in its complexes, including those with benzoate ligands, can range from four to eight. However, higher coordination numbers are more frequently observed.

Coordination Number 4: While four-coordinate tetrahedral and square planar geometries are known for cadmium(II), particularly with sterically demanding ligands or specific donor atoms, examples of four-coordinate this compound complexes are not commonly reported in the surveyed literature. The electronic configuration of Cd(II) allows for this, but the size of the ion and the nature of the benzoate ligand tend to favor higher coordination numbers.

Coordination Number 6: Six-coordination is a prevalent geometry for cadmium(II) complexes. A notable example is found in bis(1H-benzimidazole-κN³)cadmium(II) dibenzoate, where the cadmium center is six-coordinate, binding to four oxygen atoms from two chelating benzoate ions and two nitrogen atoms from two benzimidazole (B57391) molecules. This arrangement results in a distorted octahedral geometry. nih.gov Another instance of six-coordination is observed in diaquabis(4-methylbenzoato-κ²,O,O')cadmium(II), where the cadmium atom is coordinated by four oxygen atoms from two 4-methylbenzoate ligands and two water molecules, also displaying a distorted octahedral geometry. nih.govnih.gov

Coordination Number 7: Seven-coordinate cadmium(II) centers are also well-documented. In the one-dimensional polymer [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n, the cadmium(II) atom is coordinated to five carboxylate oxygen atoms (from both acetate (B1210297) and benzoate ligands) and two aqua oxygen atoms, resulting in a seven-coordinate environment. ias.ac.in Similarly, a cadmium(II) coordination polymer with 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate features a seven-coordinate Cd(II) ion with a pentagonal-bipyramidal environment. nih.gov

Coordination Number 8: Eight-coordination is less common but achievable for the relatively large cadmium(II) ion. While a direct example with a simple benzoate ligand is not readily available in the literature, the complex [Cd(L)(CH₃COO)₂]·2H₂O (where L is a Schiff base ligand) showcases an eight-coordinate cadmium atom with a distorted triangular dodecahedral geometry, coordinated to four nitrogen atoms of the organic ligand and four oxygen atoms from two acetate ions. researchgate.netkoreascience.krresearchgate.net This demonstrates the capacity of cadmium to achieve high coordination numbers with carboxylate ligands.

| Compound/Complex Fragment | Coordination Number | Reference(s) |

| bis(1H-benzimidazole-κN³)cadmium(II) dibenzoate | 6 | nih.govsemanticscholar.org |

| Diaquabis(4-methylbenzoato-κ²,O,O')cadmium(II) | 6 | nih.govnih.gov |

| [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n | 7 | ias.ac.in |

| {[Cd(bct)(py)₂(H₂O)]·4.5H₂O}n | 7 | nih.gov |

| [Cd(L)(CH₃COO)₂]·2H₂O | 8 | researchgate.netkoreascience.krresearchgate.net |

Table 1: Examples of Coordination Numbers in Cadmium Carboxylate Complexes.

The observed coordination numbers give rise to several distinct, often distorted, geometries around the cadmium(II) center.

Distorted Octahedral: This is a common geometry for six-coordinate cadmium complexes. In bis(1H-benzimidazole-κN³)cadmium(II) dibenzoate, the CdN₂O₄ core adopts a distorted octahedral arrangement. nih.govsemanticscholar.org Similarly, the mononuclear complex diaquabis(4-methylbenzoato-κ²,O,O')cadmium(II) exhibits a distorted octahedral geometry around the Cd(II) atom. nih.govnih.gov

Trigonal Prismatic: A distorted, capped trigonal prismatic coordination polyhedron is observed in the seven-coordinate complex [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n. ias.ac.in This geometry is less common than the octahedron but is a viable arrangement for seven-coordinate species.

Pentagonal-Bipyramidal: The seven-coordinate cadmium(II) ion in a coordination polymer with 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate displays a pentagonal-bipyramidal geometry. In this structure, four oxygen atoms from two bidentately coordinated carboxylate groups and one nitrogen atom from a pyridine (B92270) molecule form the equatorial plane, while another pyridine nitrogen and a water oxygen atom occupy the axial positions. nih.gov

The carboxylate group of the benzoate ligand is a versatile linker, capable of adopting various coordination modes, which significantly influences the dimensionality and topology of the resulting cadmium complexes.

Chelating Mode: In the mononuclear complex bis(1H-benzimidazole-κN³)cadmium(II) dibenzoate, each benzoate ion is bonded to the cadmium center in a chelating fashion, where both oxygen atoms of the carboxylate group coordinate to the same metal ion. nih.govsemanticscholar.org The benzoate ligand in [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n also acts as a chelating ligand. ias.ac.in

Bridging Modes: Benzoate and its derivatives can act as bridging ligands to link multiple cadmium centers, leading to the formation of coordination polymers. Carboxylate groups can bridge two, three, four, or even more metal ions. mdpi.com In cadmium(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoate, the benzoate derivative exhibits varied coordination modes, contributing to the formation of 2D and 3D networks. rsc.org The acetate group in [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n demonstrates a bridging mode (η¹:η²:µ₂), highlighting the diverse ways carboxylates can link metal centers. ias.ac.in In various cadmium(II) coordination polymers, carboxylate ligands, including benzoate derivatives, act as µ₂ or µ₃ bridges to connect two or three Cd(II) atoms, respectively. acs.orgnih.gov

| Coordination Mode | Example Compound/Complex Fragment | Description | Reference(s) |

| Chelating | bis(1H-benzimidazole-κN³)cadmium(II) dibenzoate | Both oxygen atoms of the benzoate coordinate to a single Cd(II) ion. | nih.govsemanticscholar.org |

| Bridging (µ₂) | Cadmium(II) polymers with benzoate derivatives | The benzoate ligand bridges two separate Cd(II) centers. | rsc.orgacs.orgnih.gov |

| Bridging (µ₃) | Cadmium(II) polymers with benzoate derivatives | The benzoate ligand bridges three separate Cd(II) centers. | acs.orgnih.gov |

| Bridging (η¹:η²:µ₂) | [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n (acetate ligand) | One oxygen is terminal, the other bridges two Cd(II) ions. | ias.ac.in |

Table 2: Coordination Modes of Benzoate and Related Carboxylate Ligands in Cadmium Complexes.

Supramolecular Interactions and Crystal Packing

Hydrogen bonds are ubiquitous in the crystal structures of this compound complexes, especially when water molecules or other protic ligands are present. These interactions play a significant role in stabilizing the crystal lattice and linking adjacent coordination polymer chains.

In the one-dimensional polymer [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n, an extensive hydrogen-bonding network reinforces the chains and also links them to generate sheets. ias.ac.in In diaquabis(4-methylbenzoato-κ²,O,O')cadmium(II), molecules are assembled via intermolecular O—H···O hydrogen-bond interactions into a supramolecular architecture. nih.govnih.gov In a cadmium(II) coordination polymer based on a dibenzoate derivative, coordinated water molecules form strong O—H···O hydrogen bonds with carboxylate oxygen atoms of neighboring chains, leading to the formation of double chains. nih.gov Additionally, water molecules of crystallization can form extensive hydrogen bond networks with non-coordinated carboxylate oxygen atoms and other parts of the organic ligands, further knitting the structure together in three dimensions. nih.gov

The aromatic rings of the benzoate ligands provide sites for C-H···π and π···π stacking interactions, which are important directional forces in crystal engineering.

C-H···π Interactions: These weak hydrogen bonds, where a C-H bond acts as the donor and a π-system as the acceptor, also play a role in the supramolecular assembly. In the 3D network structure of a cadmium(II) coordination polymer, weak intermolecular C-H···π interactions contribute to the stability of the crystal packing. ias.ac.in The tendency for C-H groups to point towards the center of aromatic rings is a common feature in the crystal packing of organic molecules and contributes to the cohesion of the crystal lattice. researchgate.net

| Interaction Type | Donor | Acceptor | Example Complex | Reference(s) |

| Hydrogen Bond | O-H (water) | O (carboxylate) | [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n | ias.ac.in |

| Hydrogen Bond | O-H (water) | O (carboxylate) | Diaquabis(4-methylbenzoato-κ²,O,O')cadmium(II) | nih.govnih.gov |

| Hydrogen Bond | O-H (water) | O (carboxylate) | {[Cd(bct)(py)₂(H₂O)]·4.5H₂O}n | nih.gov |

| π···π Stacking | Aromatic ring (benzoate/ligand) | Aromatic ring (benzoate/ligand) | bis(1H-benzimidazole-κN³)cadmium(II) dibenzoate | nih.govsemanticscholar.org |

| C-H···π Interaction | C-H | Aromatic ring (benzoate/ligand) | [Cd(bnzd)₃]n(ClO₄)₂n | ias.ac.in |

Table 3: Supramolecular Interactions in this compound and Related Complexes.

Hirshfeld Surface Analysis for Intermolecular Contributions

Hirshfeld surface analysis is a powerful computational tool used to investigate and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in its crystalline environment, this method provides insights into the nature and extent of various non-covalent contacts that stabilize the crystal structure. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight regions of close contact with neighboring molecules.

In a study of a related cadmium acetate complex with 2-aminobenzoxazole, Hirshfeld surface analysis quantified the contributions of various intermolecular contacts. nih.gov The analysis revealed that H···H contacts were the most significant, accounting for a substantial portion of the interactions, which is typical for organic-rich crystal structures. nih.gov Contacts involving oxygen and hydrogen (O···H/H···O) and carbon and hydrogen (C···H/H···C) also made considerable contributions, indicating the presence of conventional and non-conventional hydrogen bonds that play a key role in the molecular packing. nih.gov

The percentage contributions of the most significant intermolecular contacts found in the analysis of the bis(2-aminobenzoxazole-κN³)bis(acetato-κ²O,O′)cadmium(II) complex are detailed below. nih.gov

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H···H | 45.7 |

| O···H / H···O | 24.7 |

| C···H / H···C | 18.8 |

| N···H / H···N | 4.3 |

| C···C | 2.4 |

| O···O | 2.5 |

| O···C / C···O | 1.6 |

These quantitative findings underscore the importance of weak interactions in dictating the supramolecular assembly of cadmium carboxylate complexes.

Polymorphism and Structural Isomerism in this compound Systems

Polymorphism and structural isomerism represent two ways in which compounds with the same chemical formula can exhibit different crystal structures and, consequently, different physical properties. chemguide.co.ukdocbrown.info Isomers are molecules with identical molecular formulas but different arrangements of atoms. chemguide.co.uk Structural isomers, in particular, have atoms connected in a completely different order. docbrown.info Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure.

In the context of coordination chemistry, these phenomena are of significant interest. The flexible coordination sphere of the cadmium(II) ion, which can adopt various coordination numbers and geometries, makes this compound systems susceptible to forming isomers and polymorphs. researchgate.net

Structural Isomerism: Research into cadmium coordination networks has demonstrated the existence of supramolecular isomerism. For instance, a cadmium complex with a bifunctional N-donor carboxylate linker, β-(3,4-pyridinedicarboximido)propionate (PyImPr), was shown to form two distinct supramolecular isomers depending on the synthesis method. rsc.org When prepared by a layering technique, a 2D network was isolated, whereas solvothermal methods yielded a 3D network. rsc.org Although both isomers were built from the same fundamental carboxylate-bridged rod-like building blocks, their connectivity and dimensionality differed, representing a clear case of structural isomerism in a complex cadmium carboxylate system. rsc.org

Polymorphism: The choice of solvent during crystallization can lead to the formation of different polymorphs in cadmium complexes. For example, studies on cadmium tri-tert-butoxysilanethiolate complexes showed that using different solvents for crystallization, while keeping the reactant ratios identical, resulted in two different products: a dinuclear complex and a polynuclear (polymeric) complex. nih.gov This solvent-induced polymorphism highlights how subtle changes in the crystallization environment can direct the assembly of either discrete molecular units or extended polymeric chains. Such structural diversity is plausible in this compound systems, where solvent molecules could potentially be incorporated into the crystal lattice or influence the coordination mode of the benzoate ligand, leading to different packing arrangements.

Spectroscopic Characterization of Cadmium Benzoate Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR), far-infrared (Far-IR), and Raman techniques, probes the vibrational modes of the molecule. For metal carboxylates like cadmium benzoate (B1203000), these methods are exceptionally sensitive to the coordination environment of the carboxylate group.

Infrared spectroscopy is a fundamental technique for characterizing cadmium benzoate complexes. The most diagnostic IR bands are those corresponding to the asymmetric νₐₛ(COO⁻) and symmetric νₛ(COO⁻) stretching vibrations of the carboxylate group, as their positions are indicative of the ligand's coordination mode. znaturforsch.comresearchgate.net

In a study of a mixed-ligand complex, [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n, the IR spectrum shows a strong band at 1556 cm⁻¹, assigned to the νₐₛ(COO⁻) of the chelating benzoate ligand. znaturforsch.com The corresponding symmetric stretch, νₛ(COO⁻), is observed at 1418 cm⁻¹. The separation between these two frequencies, Δν = νₐₛ(COO⁻) - νₛ(COO⁻), is a critical parameter for deducing the coordination mode, which will be discussed in section 4.1.3. Other bands related to the benzoate ligand include those for C-H and C-C vibrations of the phenyl ring. For instance, in complexes of M(benzoic acid)₂Ni(CN)₄, where M can be Cd, the vibrations of the benzoic acid ligand are observed, although coordination is through the carbonyl oxygen in this specific Hofmann-type complex. researchgate.net

Far-infrared (Far-IR) spectroscopy extends the observable range to lower frequencies (typically below 400 cm⁻¹), where metal-ligand vibrations occur. nexus-analytics.com.my This region provides direct information about the Cd-O bonds. In the [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n polymer, bands in the Far-IR spectrum at 276 and 224 cm⁻¹ have been assigned to the stretching vibrations of the Cd-O(benzoate) and Cd-O(aqua) bonds, respectively. znaturforsch.com The presence of these bands confirms the coordination of both the benzoate and water ligands to the cadmium center. The analysis of inorganic pigments and other materials has shown the utility of the far-IR region for identifying characteristic absorption bands that are not accessible in the mid-IR range. nexus-analytics.com.mynih.gov

A comparative IR spectral analysis of Group 12 metal benzoates shows a decrease in the wavenumber of the carboxylate stretching vibrations in the order Zn(II) > Cd(II) > Hg(II), which can be related to the properties of the metal ion. researchgate.net

Table 1: Selected Infrared (IR) and Far-Infrared (Far-IR) Vibrational Frequencies (cm⁻¹) for a this compound Complex. Data sourced from the analysis of [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n. znaturforsch.com

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| ν(OH) | 3340 | Stretching of coordinated water |

| νₐₛ(COO⁻) | 1556 | Asymmetric stretching of benzoate |

| νₛ(COO⁻) | 1418 | Symmetric stretching of benzoate |

| ν(Cd-O_benzoate) | 276 | Cadmium-benzoate oxygen stretch |

| ν(Cd-O_aqua) | 224 | Cadmium-water oxygen stretch |

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound complexes, Raman spectra can help confirm assignments and identify vibrations that are weak or inactive in the IR spectrum. In the case of [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n, the Raman spectrum exhibits a very strong band at 1003 cm⁻¹, which is characteristic of the phenyl ring "breathing" mode of the benzoate ligand. znaturforsch.com The carboxylate stretching vibrations also appear in the Raman spectrum, with νₐₛ(COO⁻) and νₛ(COO⁻) bands observed, though often with different relative intensities compared to the IR spectrum. The structural variations in self-assembled this compound can be identified using Raman spectroscopy, which has been used to distinguish between five different polymorphs. researchgate.net Studies on other cadmium-containing systems, such as DNA-metal complexes and CdSe quantum dots with benzoate ligands, also utilize Raman spectroscopy to probe the interaction between cadmium and the surrounding ligands. acs.orgnih.gov

The coordination mode of the benzoate ligand to the cadmium ion can be inferred from the separation (Δν) between the asymmetric and symmetric COO⁻ stretching frequencies. The magnitude of Δν for a coordinated carboxylate is compared to the value for the ionic sodium benzoate.

Bidentate Chelating: The benzoate ligand forms a four-membered ring with the Cd²⁺ ion. In this mode, the two C-O bonds are similar, leading to a smaller Δν value compared to the ionic form. For the chelating benzoate in [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n, the Δν value is 138 cm⁻¹ (1556 - 1418 cm⁻¹). znaturforsch.com

Bridging: The carboxylate group bridges two different cadmium centers. This mode also typically results in a relatively small Δν value, often comparable to or slightly larger than that for the chelating mode.

Monodentate: The benzoate ligand binds to the Cd²⁺ ion through only one of its oxygen atoms. This coordination mode creates a significant difference between the C=O double bond and the C-O single bond, resulting in a much larger Δν value, often exceeding that of the ionic form.

The relatively small Δν of 138 cm⁻¹ for the benzoate ligand in [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n is consistent with the bidentate chelating coordination mode confirmed by X-ray crystallography for that compound. znaturforsch.com This correlation provides a powerful diagnostic tool for structural elucidation of new this compound materials when single-crystal diffraction data are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying the structure of this compound complexes in solution and in the solid state. Both proton (¹H) and cadmium-113 (B1200676) (¹¹³Cd) NMR provide specific information about the ligand environment and the metal coordination sphere.

¹H NMR spectroscopy is used to characterize the organic ligands in this compound systems. The chemical shifts of the protons on the benzoate's phenyl ring provide information about the electronic environment and can indicate successful complex formation. In a cadmium complex with metronidazole (B1676534) benzoate, the characteristic peaks for the benzene (B151609) ring protons were observed to shift upon complexation with the metal. chemmethod.com

Furthermore, ¹H NMR is a powerful technique for studying dynamic processes in solution. For certain cadmium carboxylate complexes, dynamic NMR studies have shown that the exchange between coordinated and free carboxylic acids is facile on the NMR timescale, even at low temperatures. acs.org For instance, the ¹H NMR spectrum of a mixture of [TmᵗBu]Cd(O₂C-p-Tol) and p-TolCO₂H at room temperature shows exchange-averaged signals for the tolyl groups, indicating rapid ligand exchange. acs.org This dynamic behavior is crucial for understanding the reactivity of these complexes.

The ¹¹³Cd nucleus (I = 1/2) is an excellent probe for NMR spectroscopy, and its chemical shift is highly sensitive to the coordination number, the nature of the donor atoms, and the geometry of the cadmium coordination sphere. researchgate.net This makes ¹¹³Cd NMR a powerful tool for directly investigating the environment of the metal center.

Solid-state ¹¹³Cd cross-polarization magic angle spinning (CP MAS) NMR spectroscopy is particularly useful for characterizing the structure of solid this compound materials. For the polymeric complex [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n, the solid-state ¹¹³Cd NMR spectrum shows a single resonance with a chemical shift (δ) of -41 ppm. znaturforsch.com This value is consistent with the 7-coordinate environment of the Cd(II) ion in the solid state, which is coordinated to five carboxylate oxygen atoms and two water molecules. znaturforsch.comresearchgate.net

In contrast, the ¹¹³Cd NMR spectrum of the same complex dissolved in D₂O shows a single resonance at a significantly different chemical shift of δ = 46 ppm. znaturforsch.com This downfield shift indicates a change in the coordination environment upon dissolution. Based on established correlations, this chemical shift is assigned to a 6-coordinate Cd(II) species, suggesting that the solid-state polymeric structure does not persist in solution and likely forms a hexaaqua or mixed aqua-carboxylate cadmium species. znaturforsch.com This highlights the ability of ¹¹³Cd NMR to reveal structural differences between the solid state and solution. In studies of cadmium-doped materials and other coordination frameworks, ¹¹³Cd NMR has proven invaluable for identifying different cadmium sites and characterizing phase compositions. researchgate.netrsc.org

Table 2: ¹¹³Cd NMR Chemical Shifts (δ) and Corresponding Cadmium Coordination Environments.

| Compound/System | State | ¹¹³Cd Chemical Shift (ppm) | Inferred Coordination Number | Reference |

| [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n | Solid (CP MAS) | -41 | 7 | znaturforsch.com |

| [Cd(O₂CMe)(O₂CPh)(H₂O)₂]n | Solution (D₂O) | 46 | 6 | znaturforsch.com |

| Oleate-capped ZB-CdSe QDs | Solid | ~-60 | Core Cd atoms | acs.org |

| Oleate-capped ZB-CdSe QDs | Solid | ~-320 | Surface Cd atoms (cadmium oleate) | acs.org |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing both absorption and emission techniques, is fundamental to understanding the excited-state properties of this compound complexes. These methods probe the transitions of electrons between different energy levels within the molecule upon interaction with light.

UV-Visible Spectroscopic Characterization of Electronic Transitions

The electronic absorption spectra of this compound complexes, typically recorded in the UV-Visible range, are characterized by transitions originating from the ligands. Due to the d¹⁰ electronic configuration of the Cadmium(II) ion, d-d electronic transitions are not observed. acs.orglibretexts.org Consequently, the observed absorption bands are primarily attributed to intra-ligand transitions within the benzoate moiety and other coordinated ligands.

In cadmium(II) complexes containing benzoate or its derivatives, the UV-Vis spectra typically display intense absorption bands corresponding to π-π* and n-π* transitions. hnue.edu.vn For instance, in a cadmium(II) complex with metronidazole benzoate, a sharp, intense band observed around 320 nm is assigned to the π-π* transition of the conjugated system within the ligand. libretexts.org The benzoate ion itself exhibits characteristic absorptions; for example, a primary absorption band is seen at 224 nm and a secondary band at 268 nm. slideshare.net The complexation with the cadmium ion can cause slight shifts in the positions of these intra-ligand transition bands. libretexts.org In some cadmium(II) Schiff base complexes derived from benzoate precursors, bands appearing below 400 nm are assigned to intra-ligand charge transfer (ILCT) transitions. nih.gov

Table 1: UV-Visible Absorption Data for Selected this compound Systems

| Compound/System | Solvent | Absorption Maximum (λmax, nm) | Assignment | Reference |

|---|---|---|---|---|

| Cadmium(II) complex with metronidazole benzoate | Distilled Water | ~320 | π-π* | libretexts.org |

| Benzoate ion | Not Specified | 224 | Primary band | slideshare.net |

| Benzoate ion | Not Specified | 268 | Secondary band | slideshare.net |

| Bis[N-aroylidene(4-benzyloxybenzoylhydrazinato)]Cd(II) complexes | DMF | <400 | Intra-ligand Charge Transfer (ILCT) | nih.gov |

Photoluminescence Emission Profile Analysis

Cadmium(II) complexes are known for their potential as luminescent materials, a property stemming from their filled d¹⁰ electronic configuration which prevents quenching of luminescence via d-d excited states. mdpi.com The fluorescence in this compound systems is typically ligand-based, arising from the de-excitation of electrons that were promoted during absorption. mdpi.com

The photoluminescence (PL) emission spectra of this compound coordination polymers often exhibit strong emissions. For example, a series of cadmium(II) coordination polymers containing benzoate and 4,4′-bipyridine ligands show solid-state PL emissions with maximum wavelengths (λem) at 360 nm and 370 nm. tu.ac.th Another study on a cadmium(II) complex with a benzoate derivative, 2-hydroxybenzoate, and 2-aminopyrimidine (B69317) reports a broad emission band centered at 525 nm upon excitation at 325 nm (λex) in the solid state. researchgate.net

In a (1,10-phenanthroline)bis(4-formylbenzoate)cadmium(II) complex, emission is observed at multiple wavelengths (411, 431, and 466 nm) in a DMSO solution when excited at 385 nm. acs.orgnih.gov The solid sample of this complex shows a broad emission at 465 nm. acs.orgnih.gov The coordination of the ligand to the cadmium ion can significantly influence the photoluminescence behavior, often leading to an enhancement or shift in the emission bands compared to the free ligand. mdpi.com This is because the d¹⁰ metal ion can provide a template that enhances the transition probability of the ligand. acs.org

Table 2: Photoluminescence Data for Selected this compound Systems

| Compound/System | State/Solvent | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Reference |

|---|---|---|---|---|

| [Cd(4,4′-bipy)(benz)NO₃]n | Solid State | Not Specified | 360 | tu.ac.th |

| [Cd₃(4,4′-bipy)₄(benz)₆(H₂O)₂]n | Solid State | Not Specified | 370 | tu.ac.th |

| [Cd₂(2-OHbza)₄(apm)₄] | Solid State | 325 | 525 | researchgate.net |

| (1,10-phenanthroline)bis(4-formylbenzoate)cadmium(II) | DMSO | 385 | 411, 431, 466 | acs.orgnih.gov |

| (1,10-phenanthroline)bis(4-formylbenzoate)cadmium(II) | Solid State | 385 | 465 | acs.orgnih.gov |

Charge Transfer (CT) Transitions in d¹⁰ Cadmium(II) Complexes

In transition metal complexes, charge transfer transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. For cadmium(II) complexes, which have a filled d-shell (d¹⁰), d-d transitions are forbidden. libretexts.org Therefore, any charge transfer bands observed in their electronic spectra are typically of the Ligand-to-Metal Charge Transfer (LMCT) type. libretexts.org

LMCT involves the promotion of an electron from a filled ligand-based orbital to an empty or partially filled metal-based orbital. libretexts.org This process results in the formal reduction of the metal center and oxidation of the ligand. nih.gov In cadmium(II) complexes, the acceptor orbitals are the empty, high-energy s and p orbitals of the cadmium ion. The energy required for this transition depends on the nature of the ligand and the metal ion.

Spectroscopic studies of cadmium(II) complexes with ligands like metronidazole benzoate have shown electronic spectra that exhibit no transition bands in the visible region, except for a charge transfer transition, which is a characteristic feature for a d¹⁰ configuration. libretexts.org The observation of intense bands in the UV-Vis spectrum, which cannot be attributed to intra-ligand transitions, often points to the presence of LMCT. libretexts.org These transitions are selection-rule allowed and therefore typically have high molar absorptivity values. libretexts.org The study of LMCT is crucial as it can initiate photochemical reactions, where light absorption leads to the homolytic cleavage of a metal-ligand bond, creating a reduced metal center and a ligand radical. nih.govchemrxiv.org

Theoretical and Computational Investigations of Cadmium Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central computational method for investigating cadmium complexes, offering a balance between accuracy and computational cost. researchgate.netacs.orgjyu.fi It is employed to predict geometries, electronic properties, and spectroscopic signatures of these compounds. researchgate.netresearchgate.net DFT calculations have been successfully used to ascertain the optimized geometry of cadmium complexes and to analyze their electronic transitions and spectral characteristics through Time-Dependent DFT (TD-DFT). researchgate.net

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, helps to elucidate the nature of the bonding between the cadmium ion and the benzoate (B1203000) ligands. researchgate.net This analysis provides information on charge transfer interactions and the delocalization of electron density within the molecule. The electronic effects of the ligands, such as the electron-withdrawing nature of formylbenzoate, can be studied to understand intramolecular charge transfer processes. acs.org

Table 1: Calculated Electronic Properties of a Cadmium Complex This table presents representative data for a cadmium complex to illustrate typical computational outputs. Values are hypothetical and based on findings for similar complexes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicates high stability |

Cadmium(II) is known for its flexible coordination sphere, adopting various coordination numbers and geometries, which can be effectively modeled using DFT. researchgate.net The coordination environment in cadmium benzoate and related complexes can range from four-coordinate tetrahedral to seven- or eight-coordinate geometries, such as distorted capped trigonal prismatic or distorted octahedral. researchgate.netznaturforsch.comvulcanchem.comresearchgate.net

For instance, in a mixed-ligand complex containing both acetate (B1210297) and benzoate, the Cd(II) atom was found to be seven-coordinate in a distorted, capped trigonal prismatic geometry. znaturforsch.comresearchgate.net In other structures, cadmium centers adopt distorted octahedral geometries where the benzoate ligand binds in a bidentate fashion. vulcanchem.comnih.govmdpi.com DFT calculations can accurately predict these geometries and the associated bond lengths and angles. acs.org X-ray diffraction studies have revealed that the coordination mode of the benzoate ligand itself can vary, including bidentate, chelating, and bridging modes, all of which can be investigated computationally. acs.orguab.cat In one study, analysis of nonbridging this compound compounds showed that the majority exhibit bidentate coordination. acs.org

Table 2: Representative Computed Coordination Bond Parameters for this compound Complexes Data is compiled from typical values reported for cadmium carboxylate structures. znaturforsch.comacs.org

| Parameter | Typical Range (Å) | Coordination Mode |

|---|---|---|

| Cd–O (Bidentate Benzoate) | 2.32 - 2.45 | κ²-O₂CR |

| Cd–O (Aqua Ligand) | 2.27 - 2.29 | Terminal |

Theoretical calculations are crucial for interpreting and predicting the spectroscopic properties of this compound. TD-DFT is particularly useful for simulating UV-visible absorption spectra by calculating the electronic transitions between molecular orbitals. researchgate.netjyu.fi These calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic ligands. vulcanchem.com

Vibrational spectroscopy (Infrared and Raman) can also be modeled using DFT. researchgate.netresearchgate.net By calculating the vibrational frequencies and modes of the molecule, researchers can assign the peaks in experimental spectra to specific bond stretches, bends, and torsions within the this compound structure. This correlation between theoretical and experimental spectra provides strong evidence for the proposed molecular structure and conformation. jyu.firesearchgate.net Furthermore, computational studies have been applied to ¹¹³Cd NMR chemical shifts, relating them to the coordination number, the nature of the coordinating groups, and the geometry around the metal ion. researchgate.netresearchgate.net

Quantum Chemical Investigations of Metal-Ligand Interactions

Quantum chemical methods provide a detailed description of the interactions between the cadmium metal center and the benzoate ligands. jyu.fiontosight.aicapes.gov.br These investigations focus on the nature of the Cd-O bonds, which are fundamental to the structure and stability of the complex. The interaction is primarily electrostatic, but with a degree of covalent character that can be quantified through computational analysis. researchgate.net

Studies have explored how the electronic properties of the benzoate ligand, modified by different substituents, influence the strength and nature of the metal-ligand bond. orscience.ru Quantum chemical calculations can determine bond energies, charge distributions, and the extent of orbital overlap between the metal and the ligand, providing a comprehensive picture of the bonding. researchgate.net These methods are also employed to study dynamic processes, such as ligand exchange, revealing that such processes can occur via an associative pathway where the incoming ligand binds to the metal center before the departure of the leaving group. acs.org

Simulation of Aggregation Behavior in Solution and Solid State

This compound complexes can exhibit complex aggregation behavior, forming dimers, polymers, or other supramolecular assemblies. acs.orgacs.org Computational simulations are valuable for understanding the forces driving this aggregation in both the solid state and in solution. In the solid state, the crystal structure of this compound complexes can reveal polymeric chains or layered networks held together by coordination bonds and weaker intermolecular interactions like hydrogen bonding and C–H···π interactions. researchgate.netacs.orgmdpi.com

In solution, the behavior can be different. For example, a complex that is polymeric in the solid state might exist as a monomer or smaller aggregates in solution. acs.org Simulations can model the influence of solvent on aggregation, showing how solvent molecules can interact with the complex and affect its assembly. mdpi.com Dynamic Light Scattering (DLS) experiments have shown that cadmium complexes can form aggregates in solution, and computational models can help interpret these findings by simulating the potential structures and stability of these aggregates. acs.org Techniques like 2D IR spectroscopy, while not applied specifically to this compound in the available literature, offer a powerful method to identify different aggregate sizes (monomers, dimers, trimers) in solution, which can be supported by computational simulations of the aggregates' vibrational properties. aip.org

Solution Behavior and Aggregation Phenomena of Cadmium Benzoate

Dynamic Light Scattering (DLS) Studies of Aggregation in Solution

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in suspension. eurolab.net Studies on cadmium complexes, such as those involving formylbenzoate ligands, have utilized DLS to investigate their aggregation behavior in solution. acs.orgresearchgate.netresearcher.life

Research on a cadmium complex with 4-formylbenzoate (B8722198) and 1,10-phenanthroline (B135089) ligands in dimethylsulphoxide (DMSO) has shown that these complexes exist as aggregates. acs.org DLS measurements revealed an average particle size of 380.4 nm for the cadmium complex in DMSO solution. acs.org The presence of other molecules can further influence this aggregation. For instance, when 4-nitroaniline (B120555) was added to the solution, the average particle size of the cadmium complex aggregates increased to 453.2 nm, indicating further association. acs.org This suggests that intermolecular interactions play a significant role in the aggregation process. acs.orgresearchgate.netresearcher.life

| Complex | Solvent | Condition | Average Particle Size (nm) | Reference |

|---|---|---|---|---|

| Cadmium 4-formylbenzoate complex | DMSO | - | 380.4 | acs.org |

| Cadmium 4-formylbenzoate complex | DMSO | with 4-nitroaniline | 453.2 | acs.org |

Monomer-Polymer Equilibria in Solution versus Solid State

A fascinating aspect of cadmium benzoate (B1203000) chemistry is the difference in its structural aggregation between the solid state and solution. acs.orgresearchgate.net It has been observed that a cadmium benzoate coordination polymer can exist as a polymer in the solid state but revert to a monomeric form in solution. acs.orgresearchgate.net This phenomenon is attributed to the segregation of the polymeric backbone in solution, which occurs through the loss of side-on bridges provided by the carboxylate ligands. acs.org The variable coordination numbers of the cadmium ion are a deciding factor in this self-assembly process. acs.org

This equilibrium is not unique to this compound and has been noted in other metal carboxylate systems. The ability of the complex to maintain its polymeric structure or dissociate into monomers is highly dependent on the solvent and the specific ligands involved. acs.org This behavior highlights the dynamic nature of coordination bonds in solution, which can be broken and reformed, leading to different species being present in solution compared to the crystalline solid.

Solvent-Dependent Aggregation and Speciation of this compound Complexes

The solvent plays a critical role in the aggregation and speciation of this compound complexes. The solubility of these complexes varies significantly with the solvent's polarity. For example, some cadmium formylbenzoate complexes are soluble in polar aprotic solvents like DMSO and dimethylformamide (DMF), but not in acetonitrile (B52724), methanol (B129727), or water. acs.org

The choice of solvent can influence the formation of different structural motifs, from mononuclear species to coordination polymers. ontosight.ai For instance, the use of protic solvents can lead to the dissociation of polymeric structures that are stable in aprotic media. benthamopen.com This is because protic solvents can coordinate to the metal center or interact with the ligands, thereby disrupting the bridging interactions that hold the polymeric framework together. benthamopen.com

Furthermore, the aggregation equilibrium can be manipulated by the solvent composition. Studies on related metal-organic compounds have shown that changing the solvent mixture, for example, by varying the ratio of methanol to water, can induce or alter the aggregation state of the complex. rsc.org This solvent-induced assembly is a powerful tool for controlling the size and nature of the aggregates in solution. rsc.org The composition and structure of this compound complexes are highly dependent on ancillary ligands and substituents, and the solvent environment is a key factor in determining the final self-assembled structure. acs.org

Advanced Applications of Cadmium Benzoate Coordination Compounds

Luminescent Materials Development

Coordination polymers constructed from d¹⁰ metal ions like Cd(II) and π-conjugated aromatic ligands, such as benzoate (B1203000) derivatives, are excellent candidates for photoactive materials. nih.gov The luminescence in these cadmium-carboxylate-based coordination polymers (Cd-CBCPs) can arise from various electronic transitions, including intra-ligand (IL), ligand-to-ligand charge transfer (LLCT), or metal-to-ligand charge transfer (MLCT). nih.gov The coordination of the benzoate ligand to the cadmium center often enhances the luminescence intensity by increasing the rigidity of the ligand and reducing the non-radiative decay of energy. nih.gov This inherent photoluminescence is the foundation for their application in light-emitting devices and optical sensors. nih.govnih.gov

Applications in Light-Emitting Diodes (LEDs)

The direct application of cadmium benzoate coordination compounds in the fabrication of commercial Light-Emitting Diodes (LEDs) is not extensively documented in current research. The field of LED technology often utilizes other cadmium compounds, primarily cadmium selenide-based quantum dots, for their color-converting properties. However, the broader family of cadmium carboxylate coordination polymers has shown potential in related optoelectronic applications. For instance, certain one-dimensional cadmium carboxylate polymers have been successfully utilized as precursor materials for the fabrication of organic light-emitting devices (OLEDs). researchgate.net This suggests a potential, though not yet fully explored, avenue for this compound coordination polymers in the development of specialized optoelectronic and light-emitting materials.

Utilization in Optical Sensors

The luminescent properties of this compound coordination compounds are highly sensitive to the presence of external chemical species, making them excellent candidates for optical sensors. nih.gov The primary mechanism for sensing is based on the change in fluorescence intensity—either quenching (turning off) or enhancement (turning on)—upon interaction with an analyte. acs.orgtandfonline.com

This compound-based MOFs and CPs have been successfully employed as fluorescent sensors for the detection of nitroaromatic compounds, which are common explosives and environmental pollutants. For example, a Cd(II) coordination polymer incorporating a 3-chlorobenzoate (B1228886) ligand, [Cd(4-bpd)(3-cbn)₂]n, has demonstrated high sensitivity and selectivity for detecting 2,4,6-trinitrophenol (TNP) through a fluorescence quenching mechanism. nih.gov Similarly, other cadmium coordination polymers have been effective in sensing p-nitrobenzoic acid (PNBA). nih.gov

Furthermore, these materials can function as "turn-on" fluorescent sensors for biologically significant molecules. A cadmium-based MOF with a benzoate derivative ligand, 4-(7-(1H-imidazol-1-yl)benzo[c] nih.govnih.govnih.govthiadiazol-4-yl)benzoic acid, was shown to exhibit a significant fluorescence enhancement in the presence of dopamine, allowing for its selective detection. tandfonline.comresearchgate.net The performance of several this compound derivative-based optical sensors is summarized in the table below.

| Sensor Material (this compound Derivative) | Analyte | Detection Limit | Quenching/Enhancement |

| [Cd(4-bpd)(3-cbn)₂]n (3-chlorobenzoate) | 2,4,6-trinitrophenol (TNP) | 0.260 µM | Quenching |

| {[Cd(zgt)(2,2′-bipy)(H₂O)]·H₂O}n | p-nitrobenzoic acid (PNBA) | 3.28 nM | Quenching |

| {[Cd(zgt)(BPP)(H₂O)]·H₂O}n | 2,4,6-trinitrophenol (TNP) | 11.4 nM | Quenching |

| [Cd₃(AIBTD)₄(HCOO)₂(DMF)₂] | Dopamine | 0.316 µM | Enhancement |

This table is based on data from references nih.govtandfonline.comnih.gov.

Catalytic Applications in Organic Synthesis

The Cadmium(II) center in coordination compounds exhibits good Lewis acid activity, which is a key characteristic for catalysis. nih.govnih.gov When incorporated into the porous and high-surface-area structures of coordination polymers or MOFs, these Lewis acid sites become accessible for catalyzing various organic reactions. nih.gov

Heterogeneous Catalysis with this compound Coordination Polymers

Coordination polymers, including those made with this compound, are particularly attractive as heterogeneous catalysts. Their crystalline, porous structures provide a high density of active sites, while their insolubility in common solvents allows for easy separation from the reaction mixture and potential for recycling. nih.govresearchgate.net This overcomes many of the challenges associated with homogeneous catalysts. nih.gov The catalytic mechanism in these materials often involves the coordination of one or more reactant molecules to the Cd(II) Lewis acid centers, which activates them for the subsequent reaction. nih.gov While research specifically detailing this compound is emerging, the broader class of cadmium carboxylate CPs has shown proven efficacy in reactions such as cyanosilylation, Knoevenagel condensation, and Henry and Strecker reactions. nih.govresearchgate.netnih.gov

Catalytic Activity in Specific Organic Reactions (e.g., Cross-Coupling, Hydrogenation)

Despite the general catalytic potential of cadmium coordination compounds, their application in certain key organic transformations remains limited.

Cross-Coupling Reactions: A review of the scientific literature indicates that this compound coordination compounds are not commonly employed as catalysts for cross-coupling reactions. This domain is predominantly occupied by catalysts based on transition metals such as palladium, nickel, and copper. researchgate.netnih.govmdpi.com While benzoates may be used as substrates in these reactions, the catalytic activity is driven by other metals. researchgate.netnih.gov

Hydrogenation Reactions: Similarly, there is a lack of significant evidence for the use of this compound coordination compounds as catalysts in hydrogenation reactions. Catalytic hydrogenation is typically facilitated by noble metals like platinum, palladium, and ruthenium, or other transition metals such as osmium and manganese. mdpi.commdpi.comnih.gov Research in this area has focused on the hydrogenation of benzoic acid and its esters using these conventional catalysts, rather than using this compound as the catalyst. mdpi.com

Chemical Sensing and Detection

The application of this compound coordination compounds as chemical sensors is one of their most developed and promising advanced applications. This capability stems from their robust, porous structures combined with their strong luminescence, which can be modulated by the presence of specific chemical analytes. nih.govacs.org These materials can detect a wide range of substances, including metal ions, small organic molecules, and nitroaromatic compounds. nih.govacs.org

The high selectivity and sensitivity of these sensors are attributed to the specific interactions between the analyte and the framework of the coordination polymer. acs.org For instance, a cadmium coordination polymer demonstrated the ability to selectively sense Fe³⁺ ions over other metal ions. acs.org The sensing mechanism often involves fluorescence quenching, where the analyte interacts with the framework and disrupts the energy transfer process responsible for luminescence. nih.govacs.org The table below details the performance of several cadmium coordination polymers, including benzoate derivatives, in sensing various chemical species.

| Sensor Material | Analyte(s) Detected | Sensing Mechanism | Limit of Detection (LOD) |

| [Cd(4-bpd)(3-cbn)₂]n (3-chlorobenzoate) | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching | 0.260 x 10⁻⁶ M nih.gov |

| Cadmium-based MOF (unspecified carboxylate) | Fe³⁺ ions | Fluorescence Quenching | 8.6 x 10⁻⁷ M acs.org |

| Cadmium-based MOF (unspecified carboxylate) | 4-nitrophenol (4-NP) | Fluorescence Quenching | 5.75 x 10⁻⁷ M acs.org |

| {[Cd(zgt)(2,2′-bipy)(H₂O)]·H₂O}n | p-nitrobenzoic acid (PNBA) | Fluorescence Quenching | 3.28 nM nih.gov |

| {[Cd(zgt)(2,2′-bipy)(H₂O)]·H₂O}n | Fluridine (pesticide) | Fluorescence Quenching | 13.8 nM nih.gov |

| [Cd₃(AIBTD)₄(HCOO)₂(DMF)₂] (benzoate derivative) | Dopamine | Fluorescence Enhancement | 0.316 µM tandfonline.com |

Sensing of Nitroaromatic Compounds

Coordination polymers derived from cadmium carboxylates have been identified as highly effective fluorescent sensors for the detection of nitroaromatic compounds (NACs), which are common components in explosives and industrial pollutants. mdpi.comresearchgate.net The detection mechanism primarily relies on fluorescence quenching. When the luminescent cadmium-based material is exposed to NACs, its fluorescence intensity is significantly reduced.

This quenching effect is often attributed to mechanisms such as photoinduced electron transfer (PET) from the electron-rich coordination polymer to the electron-deficient nitroaromatic molecule. researchgate.net The efficiency of this process allows for the highly sensitive and selective detection of various NACs.

For instance, a cadmium(II) coordination polymer has been shown to detect 2,4,6-trinitrophenol (TNP) with a calculated limit of detection (LOD) of 0.260 µM. researchgate.net Another study reported two different cadmium CPs that demonstrated excellent quenching responses to p-nitrobenzoic acid (PNBA) and TNP, with detection limits as low as 3.28 nM and 11.4 nM, respectively. nih.gov

Table 1: Performance of Cadmium-Based CPs in Sensing Nitroaromatic Compounds

| Cadmium Compound/CP | Target Analyte | Detection Limit (LOD) | Quenching Constant (Ksv) | Reference |

|---|---|---|---|---|

| {[Cd(zgt)(2,2′-bipy)(H₂O)]·H₂O}n | p-Nitrobenzoic acid (PNBA) | 3.28 nM | Not Specified | nih.gov |

| {[Cd(zgt)(BPP)(H₂O)]·H₂O}n | 2,4,6-Trinitrophenol (TNP) | 11.4 nM | 1.63 × 10⁶ M⁻¹ | nih.gov |

Detection of Heavy Metal Ions

The versatility of cadmium carboxylate-based coordination polymers also extends to the detection of hazardous heavy metal ions in aqueous solutions. Similar to the detection of NACs, the primary mechanism is fluorescence quenching, where the presence of specific metal ions diminishes the luminescence of the cadmium-based sensor.

Research has demonstrated the efficacy of these materials in selectively detecting cations such as iron(III) (Fe³⁺), copper(II) (Cu²⁺), and nickel(II) (Ni²⁺). researchgate.net The interaction between the metal ion and the coordination polymer framework leads to a disruption of the luminescent process. This high selectivity and sensitivity make cadmium-based CPs promising candidates for real-time monitoring of environmental contaminants.